molecular formula C21H23ClF2N2O4S B15005035 N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-5-methoxy-2,4-dimethylbenzenesulfonamide

N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-5-methoxy-2,4-dimethylbenzenesulfonamide

Cat. No.: B15005035
M. Wt: 472.9 g/mol
InChI Key: GCPXMNCPLVXFJE-UHFFFAOYSA-N
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Description

N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-5-METHOXY-2,4-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound featuring an indole core structure. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals . This compound’s unique structure, incorporating both indole and sulfonamide functionalities, makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-5-METHOXY-2,4-DIMETHYLBENZENE-1-SULFONAMIDE, typically involves multi-step organic reactions. One common method includes the formation of the indole ring through Fischer indole synthesis, followed by functionalization of the indole core .

Industrial Production Methods

Industrial production of such compounds often employs scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are utilized to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-5-METHOXY-2,4-DIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to oxindole derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-5-METHOXY-2,4-DIMETHYLBENZENE-1-SULFONAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-5-METHOXY-2,4-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The indole core can interact with biological receptors, while the sulfonamide group can inhibit enzymes by mimicking natural substrates . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Properties

Molecular Formula

C21H23ClF2N2O4S

Molecular Weight

472.9 g/mol

IUPAC Name

N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C21H23ClF2N2O4S/c1-12-9-13(2)20(11-19(12)29-4)31(27,28)25-8-7-16-14(3)26-18-6-5-15(10-17(16)18)30-21(22,23)24/h5-6,9-11,25-26H,7-8H2,1-4H3

InChI Key

GCPXMNCPLVXFJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)Cl)C)C

Origin of Product

United States

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